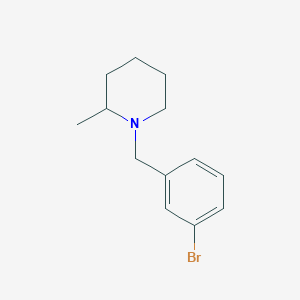

1-(3-Bromobenzyl)-2-methylpiperidine

Description

Significance of the Piperidine (B6355638) Heterocyclic Scaffold in Chemical Research

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govijnrd.org Its prevalence stems from a combination of favorable characteristics. The sp3-hybridized nature of its carbon and nitrogen atoms imparts a flexible, three-dimensional chair-like conformation, which is ideal for interacting with the complex topographies of biological macromolecules such as enzymes and receptors. encyclopedia.pub This structural feature allows piperidine-containing molecules to present substituents in well-defined spatial orientations, facilitating precise molecular recognition.

In medicinal chemistry, the piperidine scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. acs.org It is a key component in various classes of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. researchgate.netencyclopedia.pub The nitrogen atom of the piperidine ring is often a critical pharmacophoric element, capable of forming hydrogen bonds or acting as a basic center at physiological pH, which can be crucial for target binding and pharmacokinetic properties.

Furthermore, the piperidine framework serves as a versatile synthetic building block in organic chemistry. nih.govijnrd.org Its derivatives are readily accessible through various synthetic routes, including the reduction of corresponding pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions. nih.govmdpi.com The ability to introduce a wide range of substituents at different positions on the ring allows for the fine-tuning of a molecule's properties, making the piperidine scaffold an invaluable tool for chemical research and drug discovery. nih.gov

Overview of N-Substituted Piperidine Derivatives in Contemporary Academic Studies

The substitution at the nitrogen atom of the piperidine ring, creating N-substituted derivatives, is a cornerstone of modern chemical and pharmaceutical research. This modification provides a straightforward and effective strategy to diversify the chemical space of piperidine-based compounds and to modulate their biological activities and physical properties.

Academic research on N-substituted piperidines is extensive and multifaceted. A significant area of investigation involves their synthesis and application as ligands in catalysis. The nitrogen atom can coordinate with various transition metals, and by attaching chiral substituents to the nitrogen or the ring, chemists can create effective catalysts for asymmetric synthesis.

In the realm of medicinal chemistry, the N-substituent plays a pivotal role in determining the pharmacological profile of a piperidine derivative. For instance, the nature of the N-substituent can influence a compound's selectivity for different receptor subtypes. acs.org Research has shown that varying the N-substituent can convert an agonist into an antagonist or modulate the potency of a drug candidate. nih.gov

Contemporary studies frequently explore the synthesis of N-benzylpiperidine derivatives, a class to which 1-(3-Bromobenzyl)-2-methylpiperidine belongs. researchgate.netub.edunih.govunisi.it The N-benzyl group is a common feature in many biologically active compounds, and its substitution pattern on the aromatic ring can significantly impact interactions with biological targets. These derivatives are investigated for a wide range of potential applications, including as inhibitors of enzymes like cholinesterases and as modulators of various receptors. nih.gov The Ugi four-component reaction is one of the efficient methods reported for the synthesis of diverse N-benzyl-4,4-disubstituted piperidines. ub.edu

Interactive Data Table: Properties of this compound and a Related Compound

| Property | This compound | 1-(2-Bromobenzyl)-3-methylpiperidine |

| Molecular Formula | C13H18BrN | C13H18BrN |

| Molecular Weight | 268.19 g/mol | 268.19 g/mol |

| IUPAC Name | 1-[(3-bromophenyl)methyl]-2-methylpiperidine | 1-[(2-bromophenyl)methyl]-3-methylpiperidine |

| CAS Number | Not available | 1250274-20-4 |

| Predicted XLogP3 | 3.9 | 3.7 |

Note: Data for this compound is based on theoretical calculations and available chemical information. Data for the related compound is sourced from PubChem. nih.gov

Academic Research Trajectories for this compound and Related Structural Motifs

While specific, in-depth research articles focusing solely on this compound are not extensively found in publicly accessible literature, its structural motifs are of significant interest in several research trajectories. The core structure combines three key features: an N-benzylpiperidine scaffold, a bromine substituent on the benzyl (B1604629) ring, and a methyl group on the piperidine ring. Each of these elements contributes to the potential research interest in the compound.

The N-benzylpiperidine core is a well-established pharmacophore. For instance, N-benzylpiperidine derivatives have been designed and synthesized as cholinesterase inhibitors for potential use in Alzheimer's disease therapy. nih.gov Research in this area often involves modifying the benzyl group and the piperidine ring to optimize inhibitory activity and blood-brain barrier permeability. nih.gov

The presence of a bromine atom on the benzyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. The bromo-substituent is lipophilic and can influence the compound's ability to cross cell membranes. It can also engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity with biological targets. Studies on N-(3-chlorobenzyl)piperidine derivatives have shown promising results as butyrylcholinesterase inhibitors with anti-aggregation activity against β-amyloid. nih.gov This suggests that halogenated benzylpiperidines are a promising area of investigation.

The 2-methylpiperidine (B94953) moiety introduces an element of chirality and steric bulk close to the nitrogen atom. The position and stereochemistry of this methyl group can have a profound impact on the molecule's conformation and its interaction with chiral biological environments, such as the active sites of enzymes or receptors. Research on other 2-substituted piperidine derivatives has demonstrated the importance of this substitution for biological activity.

Given these considerations, the research trajectories for a compound like this compound would likely fall into the following areas:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain the pure enantiomers of the compound. This would be followed by detailed spectroscopic characterization (NMR, IR, MS) to confirm its structure.

Medicinal Chemistry Exploration: Screening the compound for a range of biological activities, particularly those associated with the N-benzylpiperidine scaffold, such as neurological, psychiatric, or analgesic applications. tandfonline.com For example, N-benzyl piperidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds by varying the position of the bromine atom on the benzyl ring, altering the substituent on the piperidine ring, and exploring different stereoisomers. These studies would help to elucidate the key structural features required for any observed biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-2-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-2-3-8-15(11)10-12-6-4-7-13(14)9-12/h4,6-7,9,11H,2-3,5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXYFARSBSNTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromobenzyl 2 Methylpiperidine

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(3-bromobenzyl)-2-methylpiperidine, this process involves strategically disconnecting the molecule at key bonds to identify logical precursors and synthetic pathways.

Strategies for Piperidine (B6355638) Ring Construction

The piperidine ring is a common structural motif in many pharmaceuticals and natural products. researchgate.net Its construction can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors or the cyclization of acyclic amines. researchgate.netnih.gov

Hydrogenation of Pyridines: A prevalent method for forming the piperidine ring is the reduction of a corresponding pyridine derivative. researchgate.netnih.gov For instance, a suitably substituted pyridine can be hydrogenated using catalysts like rhodium, palladium, or ruthenium. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, which is crucial when chiral centers are present. nih.gov

Cyclization Reactions: Intramolecular cyclization of linear amino-aldehydes or other suitable acyclic precursors can also yield the piperidine scaffold. nih.gov These reactions often involve the formation of a new carbon-nitrogen bond to close the six-membered ring. nih.gov

Approaches to N-Alkylation and Integration of the Benzyl (B1604629) Moiety

The introduction of the benzyl group onto the piperidine nitrogen, known as N-alkylation, is a key step. This is typically achieved by reacting the piperidine with a benzyl halide. researchgate.net

Reaction with Benzyl Halides: The nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride). researchgate.netsciencemadness.org This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent and base can impact the reaction's efficiency. researchgate.net

Incorporation of the C2-Methyl Group within the Piperidine Ring

The methyl group at the C2 position of the piperidine ring can be introduced in several ways. One common strategy is to start with a precursor that already contains this feature.

Starting from 2-Methylpiperidine (B94953): The most direct approach is to use 2-methylpiperidine as a starting material. tandfonline.com This commercially available compound already possesses the required C2-methylated piperidine core.

Synthesis from 2-Methylpyridine (B31789): Alternatively, 2-methylpyridine can be hydrogenated to produce 2-methylpiperidine. youtube.com This method allows for the synthesis of the C2-methylated piperidine ring if 2-methylpiperidine is not readily available.

Considerations for the 3-Bromobenzyl Fragment Introduction

The 3-bromobenzyl group is the final key component of the target molecule. Its introduction is typically achieved through an N-alkylation reaction.

Use of 3-Bromobenzyl Halides: The most straightforward method involves the use of 3-bromobenzyl bromide or 3-bromobenzyl chloride as the alkylating agent. chemicalforums.comchemicalbook.com These reagents react with the secondary amine of the 2-methylpiperidine ring to form the desired N-benzyl bond. The reactivity of the halide (bromide being more reactive than chloride) can influence the reaction conditions. researchgate.net

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, a direct and efficient synthesis of this compound can be designed.

N-Alkylation of 2-Methylpiperidine with 3-Bromobenzyl Halides

This method represents the most common and practical approach for the synthesis of the target compound.

The reaction involves the direct N-alkylation of 2-methylpiperidine with a 3-bromobenzyl halide, such as 3-bromobenzyl bromide. chemicalbook.com The reaction is typically performed in a suitable solvent, often in the presence of a base to scavenge the hydrobromic acid byproduct. researchgate.net

Reaction Conditions:

| Parameter | Condition | Rationale |

| Reactants | 2-Methylpiperidine, 3-Bromobenzyl Bromide | Direct precursors to the target molecule. |

| Solvent | Acetonitrile, DMF, or similar polar aprotic solvents | To dissolve the reactants and facilitate the reaction. researchgate.net |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (TEA), or Diisopropylethylamine (DIPEA) | To neutralize the HBr formed and drive the reaction to completion. researchgate.netsciencemadness.org |

| Temperature | Room temperature to elevated temperatures (e.g., 80°C) | To control the reaction rate. Microwave irradiation can also be used to accelerate the reaction. chemicalforums.com |

The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the product is typically isolated and purified by extraction followed by column chromatography or distillation.

Reductive Amination Protocols for Constructing the Amine Linkage

The most direct and widely employed method for synthesizing this compound is through reductive amination. This powerful reaction involves the condensation of 2-methylpiperidine with 3-bromobenzaldehyde (B42254) to form an intermediate iminium ion, which is then reduced in situ to yield the final tertiary amine product. masterorganicchemistry.com This two-step, one-pot process is highly valued for its efficiency and ability to avoid the overalkylation often encountered with direct alkylation methods. masterorganicchemistry.comharvard.edu

The reaction proceeds under mildly acidic conditions, which are necessary to protonate the carbonyl group of the aldehyde, activating it for nucleophilic attack by the amine. However, the pH must be carefully controlled (typically between 6 and 7) to ensure that the amine nucleophile is not fully protonated and rendered unreactive. harvard.edu The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion intermediate without affecting the starting aldehyde. youtube.com Several specialized hydride reagents have been developed for this purpose.

A comparative summary of common reducing agents used in reductive amination is provided below.

| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Citations |

| Sodium Triacetoxyborohydride | STAB | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and highly selective for iminium ions over ketones and aldehydes. It is sensitive to water and not compatible with methanol. harvard.educommonorganicchemistry.com | |

| Sodium Cyanoborohydride | NaCNBH₃ | Methanol (MeOH), Ethanol (EtOH) | Weaker reducing agent than NaBH₄; stable in mildly acidic conditions. Its use is sometimes limited due to the high toxicity of cyanide byproducts. harvard.educommonorganicchemistry.com | |

| Sodium Borohydride | NaBH₄ | Methanol (MeOH), Ethanol (EtOH) | Can reduce starting aldehydes and ketones. It is typically added after allowing sufficient time for complete imine/iminium ion formation. youtube.comcommonorganicchemistry.com | |

| α-Picoline-Borane | Methanol (MeOH), Water (H₂O), Neat | A stable and effective reducing agent that can be used in various solvents, including environmentally friendly options like water or even under solvent-free conditions. organic-chemistry.org |

Advanced Synthetic Strategies and Functionalization Techniques

Beyond direct N-alkylation, advanced synthetic strategies offer sophisticated control over the construction and modification of the piperidine scaffold. These methods focus on achieving high levels of regioselectivity and stereoselectivity, employing catalytic systems, developing convergent one-pot reactions, and adhering to the principles of green chemistry.

Regioselective and Stereoselective Functionalization of Piperidine Ring Systems

Direct functionalization of a pre-formed piperidine ring presents a significant challenge due to the similar reactivity of multiple C-H bonds. However, modern synthetic chemistry has developed catalyst-controlled methods to direct substitution to specific positions (C2, C3, or C4) with remarkable precision. nih.govd-nb.info These strategies often rely on a combination of a directing group on the piperidine nitrogen and a specialized transition metal catalyst.

Rhodium-catalyzed C-H insertion reactions, for instance, demonstrate how the choice of catalyst and nitrogen protecting group can dictate the site of functionalization. nih.govd-nb.inforesearchgate.net The C2 position is electronically activated by the nitrogen atom but can be sterically hindered. nih.govresearchgate.net Conversely, the C3 position is electronically deactivated due to the inductive effect of the nitrogen. nih.govresearchgate.net Accessing the C4 position often requires overcoming the inherent electronic preference for C2 activation. researchgate.net

Strategies for Regiocontrolled Piperidine Functionalization | Target Position | Strategy | Catalyst/Protecting Group System | Outcome | Citations | | :--- | :--- | :--- | :--- | :--- | | C2 | Direct C-H Functionalization | N-Boc-piperidine with Rh₂(R-TCPTAD)₄ or N-Bs-piperidine with Rh₂(R-TPPTTL)₄ | Generates 2-substituted piperidine analogues with high diastereoselectivity. nih.govd-nb.inforesearchgate.net | | C3 | Indirect Functionalization | Cyclopropanation of N-Boc-tetrahydropyridine followed by reductive, stereoselective ring-opening. | This multi-step approach bypasses the electronic deactivation at the C3 position. nih.govd-nb.inforesearchgate.net | | C4 | Directed C-H Functionalization | N-α-oxoarylacetyl-piperidines with Rh₂(S-2-Cl-5-BrTPCP)₄ or a C3 aminoquinoline directing group with a Palladium catalyst. | The steric bulk of the catalyst and directing group overrides the electronic preference for C2, forcing functionalization at C4. d-nb.inforesearchgate.netacs.org |

These methods are powerful tools for creating libraries of substituted piperidines, where the position of the substituent can be systematically varied to explore structure-activity relationships. nih.gov

Catalytic Synthesis Approaches for N-Substituted Piperidines

Catalytic methods are fundamental to the modern synthesis of N-substituted piperidines, offering efficient and often stereoselective routes to the heterocyclic core. These approaches include the hydrogenation of pyridine precursors and various cycloaddition or cyclization reactions. nih.gov

Hydrogenation of substituted pyridines is a common method for producing piperidines. nih.gov While historically requiring harsh conditions, recent advances have introduced heterogeneous catalysts that operate under milder conditions. For example, rhodium on carbon (Rh/C) can catalyze the complete hydrogenation of pyridines in water at moderate temperatures and pressures. organic-chemistry.org Similarly, cobalt-based nanoparticle catalysts have been developed for acid-free hydrogenation, also in water. nih.gov

Catalytic cyclization reactions provide an alternative route, constructing the piperidine ring from acyclic precursors.

[5+1] Annulation: An Iridium(III)-catalyzed cascade reaction between a diol and an amine can form two new C-N bonds to build the piperidine ring stereoselectively. nih.gov

[4+2] Cycloaddition: A zinc-catalyzed enantioselective [4+2] cycloaddition between 1-azadienes and nitroalkenes can produce highly substituted aminopiperidine analogues with excellent stereocontrol. thieme-connect.com

N-Heterocyclization: A Cp*Ir complex can catalyze the cyclization of diols with primary amines to form a variety of cyclic amines, including piperidines, in high yields. organic-chemistry.org

One-Pot Synthetic Methodologies for Compound Formation

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like functionalized piperidines. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a convergent manner, minimizing waste and purification steps. researchgate.net

An effective one-pot method for synthesizing highly functionalized piperidines involves the condensation of an aldehyde, an amine, and a β-ketoester. researchgate.net This reaction can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature, highlighting its environmental advantages. researchgate.net While this specific MCR leads to a 4-piperidone (B1582916) scaffold, the principle of combining an aldehyde (like 3-bromobenzaldehyde), an amine (like a 2-methylpiperidine precursor), and a third component in a one-pot process is a key strategy for rapid library synthesis.

Other one-pot procedures for forming the piperidine ring include:

Cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium. organic-chemistry.org

A simple cyclization of amino alcohols using thionyl chloride (SOCl₂) which avoids the traditional multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.org

Green Chemistry Principles in Piperidine Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of piperidines. nih.gov This involves the use of safer solvents, improving atom economy, and designing more energy-efficient reaction pathways. researchgate.netfigshare.com

Key applications of green chemistry in piperidine synthesis include:

Use of Benign Solvents: Water has been successfully used as a solvent for the hydrogenation of pyridines and in one-pot multi-component reactions. nih.govorganic-chemistry.orgresearchgate.net Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose or urea, are emerging as environmentally safe, biodegradable, and sustainable media for synthesizing piperidin-4-one derivatives. researchgate.net

Atom Economy: One-pot and tandem reactions significantly improve atom economy by reducing the number of synthetic steps and the need for intermediate isolation. researchgate.netnih.gov

Catalysis: The use of recyclable, heterogeneous catalysts for hydrogenation and other transformations reduces waste and avoids the use of stoichiometric reagents. nih.govorganic-chemistry.org

Process Improvement: An efficient green chemistry approach to N-substituted piperidones has been developed as a superior alternative to the classical Dieckman condensation, which often involves harsh conditions and produces significant waste. nih.govfigshare.com

Structural and Conformational Analysis of 1 3 Bromobenzyl 2 Methylpiperidine

Theoretical and Computational Conformational Studies

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like 1-(3-bromobenzyl)-2-methylpiperidine. jksus.org Methods such as Density Functional Theory (DFT) allow for the calculation of molecular properties and the prediction of the most stable conformers. jksus.orgosti.gov

In piperidine (B6355638) itself, the conformer with the N-H bond in the equatorial position is more stable than the axial conformer. wikipedia.org The energy difference is modest, typically estimated to be around 0.2 to 0.7 kcal/mol, depending on the solvent and phase. wikipedia.org When a substituent is placed on the nitrogen, its preferred orientation is governed by a balance of steric and electronic factors.

For N-alkylpiperidines, the substituent strongly prefers the equatorial position to minimize steric interactions. In the case of N-methylpiperidine, the equatorial conformation is favored by a significant 3.16 kcal/mol. wikipedia.org The N-benzyl group, being larger than a methyl group, is also expected to have a strong preference for the equatorial position. Quantum chemical calculations on related N-arylpiperidines have confirmed the existence of both axial and equatorial conformers, though the equatorial form is generally more stable. osti.gov For this compound, two primary chair conformations arise from the orientation of the N-benzyl group: one with the benzyl (B1604629) group equatorial and one with it in the more sterically hindered axial position. The equatorial conformer is predicted to be substantially lower in energy.

Table 1: Conformational Energy Preferences in Substituted Piperidines

| Compound | Substituent | Preferred Orientation | Energy Difference (kcal/mol) |

|---|---|---|---|

| Piperidine | N-H | Equatorial | ~0.2-0.7 wikipedia.org |

| N-Methylpiperidine | N-Methyl | Equatorial | 3.16 wikipedia.org |

This interactive table summarizes the energetic preference for equatorial substitution on the nitrogen atom in piperidine and a simple N-alkyl derivative.

The piperidine ring is conformationally mobile, undergoing two primary dynamic processes: ring inversion and nitrogen inversion. wikipedia.org Ring inversion is the classic chair-to-chair interconversion, which has a relatively high energy barrier (around 10.4 kcal/mol for piperidine). wikipedia.org

Nitrogen inversion is a separate process where the nitrogen atom and its lone pair oscillate through a planar transition state. scribd.com This process has a much lower activation barrier, estimated at 6.1 kcal/mol for piperidine, allowing for rapid interconversion between the two conformers at room temperature. wikipedia.org This means that even if a substituent has a strong preference for one position (e.g., equatorial), it will still rapidly sample the axial position. For N-methylpiperidine, the barrier to nitrogen inversion is also low. electronicsandbooks.com The presence of the bulky N-(3-bromobenzyl) group is expected to influence this barrier, but the fundamental process of rapid nitrogen inversion remains a key feature of the molecule's dynamic behavior.

The conformational preferences of this compound are determined by the interplay of its two substituents.

N-(3-Bromobenzyl) Group : As a large substituent, the benzyl group has a strong preference for the equatorial position on the nitrogen to avoid severe 1,3-diaxial steric strain with the axial hydrogens on C3 and C5 of the piperidine ring.

C2-Methyl Group : A methyl group at the C2 position also has a preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen at C4 and C6. In N-Boc-2-methyl piperidine, the conformation with an axial 2-methyl group is disfavored due to A(1,3) strain. nih.gov

Computational methods are essential for exploring the potential energy surface of flexible molecules and identifying all stable, low-energy conformers. jmaterenvironsci.com For this compound, this process would involve:

Initial Conformer Generation : Generating a wide range of possible structures, including different chair and twist-boat conformations of the piperidine ring, as well as various rotational isomers (rotamers) of the 3-bromobenzyl group.

Geometry Optimization : Using quantum chemical methods like DFT (e.g., with functionals like B3LYP or M06-2X) to optimize the geometry of each initial structure, allowing it to relax to the nearest local energy minimum. osti.govbiu.ac.il

Energy Calculation and Population Analysis : Calculating the relative energies (Gibbs free energy) of all optimized conformers. The Boltzmann distribution can then be used to predict the relative population of each conformer at a given temperature.

For this molecule, the global minimum energy conformer is overwhelmingly likely to be the one where the piperidine ring is in a chair conformation with both the C2-methyl group and the N-(3-bromobenzyl) group in equatorial positions. Other conformers, such as those with an axial methyl group or a twist-boat ring structure, would be significantly higher in energy. osti.govrsc.org

Advanced Spectroscopic Methodologies for Structural Elucidation

While computational studies provide theoretical predictions, spectroscopic techniques are required to determine the actual three-dimensional structure and conformational dynamics in solution.

NMR spectroscopy is the most powerful tool for determining the stereochemistry and dominant conformation of piperidine derivatives in solution. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide critical information.

Chemical Shifts : The chemical shift (δ) of protons and carbons is highly dependent on their local electronic environment. In a chair conformation, axial and equatorial protons have distinct chemical shifts. Typically, axial protons on the piperidine ring are shielded relative to their equatorial counterparts and appear at a lower chemical shift (further upfield). For instance, in piperidine itself, the axial protons at C2/C6 resonate at a different frequency than the equatorial protons. chemicalbook.com

Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is related to the dihedral angle between them. This is invaluable for conformational analysis. For protons on a piperidine ring:

A large coupling constant (J ≈ 10–13 Hz) is observed for axial-axial (Hax-Hax) couplings, corresponding to a dihedral angle of ~180°.

Smaller coupling constants (J ≈ 2–5 Hz) are observed for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) couplings.

By analyzing the multiplicity and coupling constants of the proton at C2, its orientation can be determined. If the C2-methyl group is equatorial, the remaining proton at C2 will be axial. This axial C2-proton will exhibit large axial-axial couplings to the axial protons at C3, confirming the equatorial orientation of the methyl group. Two-dimensional NMR techniques like COSY and NOESY can further confirm spatial relationships between protons to build a complete 3D picture of the molecule. researchgate.net

Table 2: Typical ¹H NMR Parameters for Conformational Analysis of Piperidine Rings

| Interaction Type | Dihedral Angle (approx.) | Typical Coupling Constant (J) |

|---|---|---|

| Axial - Axial | 180° | 10 - 13 Hz |

| Axial - Equatorial | 60° | 2 - 5 Hz |

This interactive table shows the expected proton-proton coupling constants that are used to assign axial and equatorial positions in a piperidine chair conformation.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Confirmation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the functional groups and skeletal structure of this compound. By analyzing the vibrational modes of the molecule, these methods confirm its molecular structure. The spectra are characterized by distinct bands corresponding to the stretching and bending vibrations of the constituent bonds.

The analysis of analogous compounds, such as 2-methylpiperidine (B94953) and other substituted piperidines, offers a basis for assigning the observed spectral bands. nih.gov The vibrational spectra for these types of molecules are typically studied both experimentally and through theoretical methods like Density Functional Theory (DFT) to achieve a more precise assignment of the vibrational modes. nih.govnih.gov

Key Vibrational Modes:

C-H Vibrations: The aromatic C-H stretching vibrations of the bromobenzyl group are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine ring and the methyl and benzyl methylene (B1212753) groups typically appear in the 2950-2800 cm⁻¹ range.

C-N Vibrations: The stretching vibration of the tertiary amine C-N bond is generally observed in the 1250-1020 cm⁻¹ region.

C-C Vibrations: The C-C stretching vibrations within the piperidine and benzene (B151609) rings contribute to a series of bands in the 1600-1400 cm⁻¹ region.

C-Br Vibrations: The C-Br stretching vibration is a key indicator for the bromobenzyl group and is typically found in the lower frequency region of the infrared spectrum, usually between 600 and 500 cm⁻¹.

Piperidine Ring Vibrations: The piperidine ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹).

The combination of FT-IR and FT-Raman spectroscopy provides complementary information. While FT-IR is particularly sensitive to polar functional groups, FT-Raman is more effective for analyzing non-polar bonds and symmetric vibrations, thus offering a more complete picture of the molecule's vibrational framework. researchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2950 - 2800 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretch | 1600 - 1450 | FT-IR, FT-Raman |

| CH₂ Scissoring | ~1470 - 1440 | FT-IR |

| C-N Stretch | 1250 - 1020 | FT-IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electrospray ionization (ESI) or electron impact (EI) would generate a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, whose mass-to-charge ratio (m/z) would confirm the molecular formula (C₁₃H₁₈BrN).

The fragmentation of this compound is expected to follow characteristic pathways for N-benzylpiperidine derivatives. The primary fragmentation processes often involve the cleavage of bonds adjacent to the nitrogen atom, which acts as a charge localization site.

Expected Fragmentation Pathways:

Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-N bond between the piperidine ring and the benzyl group. This would result in the formation of a stable bromobenzyl cation (m/z 169/171, due to the isotopes of bromine) or a tropylium (B1234903) ion rearrangement, and a radical cation of 2-methylpiperidine.

α-Cleavage of the Piperidine Ring: Fragmentation can be initiated by the cleavage of the C-C bond adjacent to the nitrogen within the piperidine ring. Loss of the methyl group (CH₃) from the 2-position would lead to a fragment ion.

Ring Opening and Fragmentation: The piperidine ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller ions. This is a common pattern for cyclic amines. scielo.br

Loss of HBr: Under certain conditions, the molecule might undergo the loss of a hydrogen bromide (HBr) molecule.

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the bromobenzyl group to the 2-methylpiperidine moiety. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₃H₁₈BrN]⁺ | 267/269 | Molecular Ion |

| [C₇H₆Br]⁺ | 169/171 | Bromobenzyl cation from benzylic cleavage |

| [C₆H₁₂N]⁺ | 98 | 2-methylpiperidine fragment after benzylic cleavage |

| [M - CH₃]⁺ | 252/254 | Loss of the methyl group |

X-ray Crystallography of Analogous Piperidine Derivatives for Solid-State Conformation

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be reliably inferred from X-ray crystallography studies of analogous N-substituted piperidine derivatives. researchgate.netnih.gov These studies are crucial for understanding the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.

Piperidine rings typically adopt a stable chair conformation to minimize steric strain. nih.goved.ac.uk In this compound, the substituents on the piperidine ring—the 2-methyl group and the N-benzyl group—can occupy either axial or equatorial positions.

Conformational Preference: For a 2-methyl-substituted piperidine, the methyl group generally prefers an equatorial position to avoid 1,3-diaxial interactions. However, the N-substituent introduces additional complexity. The large N-benzyl group also has a strong preference for the equatorial position to minimize steric hindrance. In N-acylpiperidines, it has been observed that a significant portion can adopt a twist-boat conformation to alleviate strain. nih.gov For N-Boc protected 2-methyl piperidine, the lowest energy conformation is predicted to have an axial 2-methyl group to avoid unfavorable strain with the bulky Boc group. rsc.org

Solid-State Packing: In the solid state, intermolecular forces such as van der Waals interactions and, in some cases, weak C-H···π interactions, influence the packing of the molecules in the crystal lattice. researchgate.net Studies on similar structures, like ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, show that bulky substituents can cause significant rotation of the piperidine ring relative to other parts of the molecule. nih.gov

The analysis of crystallographic data from compounds like phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone reveals that the piperidine ring can even exhibit positional disorder, adopting both chair and twisted boat conformations within the same crystal structure. researchgate.net

Table 3: Illustrative Crystallographic Data for an Analogous N-Substituted Piperidine Derivative (phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.2543 | researchgate.net |

| b (Å) | 10.5543 | researchgate.net |

| c (Å) | 12.6184 | researchgate.net |

| α (°) | 77.901 | researchgate.net |

| β (°) | 71.270 | researchgate.net |

| γ (°) | 70.390 | researchgate.net |

This data from analogous structures provides a strong foundation for predicting the solid-state conformational behavior of this compound.

Reactivity and Chemical Transformations of 1 3 Bromobenzyl 2 Methylpiperidine

Reactivity of the 3-Bromobenzyl Moiety

The presence of a bromine atom on the benzyl (B1604629) group is a key feature, enabling a variety of synthetic manipulations.

Nucleophilic Substitution Reactions of the Aryl Bromine

The bromine atom on the aromatic ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or the use of a catalyst. Reactions of 3-halogenocyclohex-2-enones with piperidine (B6355638) have been studied, demonstrating the feasibility of nucleophilic substitution. rsc.org The rate of these substitutions can be influenced by the solvent and the presence of other substituents on the ring. rsc.org For instance, the reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with oxygen, sulfur, and nitrogen nucleophiles lead to the substitution of the fluorine atom. beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki, Miyaura, Buchwald-Hartwig) for Further Functionalization

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new C-C bond. libretexts.orgyonedalabs.comyoutube.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A variety of electrophiles, including bromides, iodides, and triflates, can be used. yonedalabs.com

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgacsgcipr.org It involves the palladium-catalyzed coupling of an amine with the aryl bromide. wikipedia.orgorganic-chemistry.org The development of various phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide array of amines, including primary and secondary amines, under relatively mild conditions. wikipedia.orgnih.gov

| Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)2) | C-C | Pd(0) catalyst, Base |

| Buchwald-Hartwig | Amine (R2NH) | C-N | Pd catalyst, Phosphine ligand, Base |

Role of the Bromine Atom as a Synthetic Handle

The bromine atom on the 3-bromobenzyl group is a versatile synthetic handle that allows for a multitude of chemical transformations. Beyond nucleophilic substitution and cross-coupling reactions, it can participate in other reactions such as lithium-halogen exchange. For example, the reaction of 1-(3-bromobenzyl)piperidine with n-butyllithium (nBuLi) results in a bromine-lithium exchange, generating a highly reactive organolithium species that can then react with various electrophiles. researchgate.net This highlights the bromine atom's role as a point for introducing further chemical diversity into the molecule. nih.gov

Reactivity of the Piperidine Ring and N-Atom

The piperidine ring and its nitrogen atom also exhibit characteristic reactivity, allowing for modifications to this part of the molecule.

Site-Selective Carbon-Hydrogen (C-H) Functionalization of the Piperidine Ring

Direct functionalization of C-H bonds is a powerful and efficient strategy in organic synthesis. umich.edu For piperidine derivatives, site-selective C-H functionalization can be challenging but offers a direct route to analogues that would otherwise be difficult to synthesize. nih.govnih.govd-nb.info Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, with the site selectivity often controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.govd-nb.info For instance, different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. nih.govd-nb.info Another approach involves the formation of an endo-cyclic iminium ion from the corresponding N-oxide, which can then be trapped by various nucleophiles to achieve α-functionalization. acs.org

| Position | Method | Catalyst/Reagent | Reference |

|---|---|---|---|

| C2 | Rh-catalyzed C-H insertion | Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 | nih.govnih.govd-nb.info |

| C4 | Rh-catalyzed C-H insertion | Rh2(S-2-Cl-5-BrTPCP)4 | nih.govnih.govd-nb.info |

| α-position | Iminium ion formation/trapping | mCPBA, PivCl, Nucleophile | acs.org |

Oxidative Transformations of the Piperidine Nitrogen (e.g., Formation of Pyridinium Species)

The nitrogen atom of the piperidine ring can undergo oxidation to form various species, including N-oxides. These N-oxides can serve as intermediates for further transformations, such as the Polonovski–Potier reaction to generate iminium ions for α-functionalization. acs.org Additionally, N-benzylpyridinium salts can be synthesized and their reactions studied. rsc.org The reduction of pyridinium salts is a common method for the synthesis of piperidine derivatives. researchgate.net Electrooxidative C-H functionalization has been employed for the synthesis of N-benzyl 2,4,6-collidinium salts, offering an alternative to traditional substitution and condensation methods. nih.govresearchgate.net

N-Dealkylation Pathways of the Tertiary Amine

The N-dealkylation of the tertiary amine, 1-(3-bromobenzyl)-2-methylpiperidine, involves the cleavage of the nitrogen-carbon bond, leading to the removal of the 3-bromobenzyl group and the formation of the corresponding secondary amine, 2-methylpiperidine (B94953). This transformation is a key reaction in synthetic chemistry, often employed for the removal of a protecting group or for the synthesis of secondary amines from their tertiary amine precursors. The primary pathways for the N-dealkylation of this compound include catalytic hydrogenolysis, reactions with chloroformate esters (a modification of the von Braun reaction), and oxidative cleavage.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely utilized method for the N-debenzylation of amines. This reaction typically involves the use of a metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the cleavage of the benzylic C-N bond. For this compound, this process would yield 2-methylpiperidine and 3-bromotoluene.

A critical consideration in the hydrogenolysis of this specific compound is the presence of the bromo substituent on the benzyl group. While Pd/C is an effective catalyst for N-debenzylation, it can also catalyze the hydrodehalogenation (removal of the bromine atom). The selectivity of the reaction, favoring N-debenzylation over dehalogenation, is influenced by several factors including the choice of catalyst, solvent, temperature, and hydrogen pressure. In some cases, catalyst poisoning or the use of specific additives can enhance selectivity. For instance, using a less active catalyst or carrying out the reaction under milder conditions may favor the desired N-debenzylation.

Representative Conditions for Catalytic Hydrogenolysis:

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (psi) | Typical Outcome |

| 10% Pd/C | H₂ (gas) | Methanol or Ethanol | 25-50 | 50-100 | High conversion to 2-methylpiperidine, potential for concurrent dehalogenation to form toluene and methylpiperidine. |

| 5% Pd/C | Ammonium formate | Methanol | Reflux | Atmospheric | Transfer hydrogenolysis conditions, often milder and can sometimes offer better selectivity. |

| Pearlman's Catalyst (Pd(OH)₂/C) | H₂ (gas) | Ethyl acetate | 25 | 50 | Often shows good activity for debenzylation and may offer different selectivity profile regarding dehalogenation. |

Reaction with Chloroformate Esters (Modified von Braun Reaction)

The von Braun reaction and its modern modifications provide a versatile method for the N-dealkylation of tertiary amines. Instead of the traditionally used and highly toxic cyanogen bromide, reagents such as α-chloroethyl chloroformate (ACE-Cl) are now commonly employed. The reaction with this compound would proceed in a two-step sequence.

First, the tertiary amine reacts with ACE-Cl to form an unstable quaternary ammonium salt, which then fragments to yield an N-(α-chloroethyl)carbamate and 3-bromobenzyl chloride. The selectivity of this cleavage is generally high, with the benzyl group being preferentially cleaved over the alkyl substituents on the piperidine ring. In the second step, the resulting carbamate is solvolyzed, typically by heating in methanol, to afford the secondary amine hydrochloride (2-methylpiperidine hydrochloride) along with methyl chloroformate and acetaldehyde.

This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups. The reaction conditions are generally mild, and the selectivity for cleaving the benzyl group is a significant advantage.

Illustrative Reaction Scheme with ACE-Cl:

Carbamate Formation and Cleavage:

this compound + ClCO₂CHClCH₃ → [Intermediate Quaternary Salt] → 2-Methylpiperidine-1-carbonyl chloride + 3-Bromobenzyl chloride + CH₃CHO

Solvolysis:

2-Methylpiperidine-1-carbonyl chloride + CH₃OH → 2-Methylpiperidine hydrochloride + CO₂ + CH₃Cl

Oxidative N-Dealkylation

Oxidative methods offer an alternative pathway for the N-debenzylation of this compound. A variety of oxidizing agents can be employed, with ceric ammonium nitrate (CAN) being a common choice for the cleavage of N-benzyl groups. The reaction mechanism is believed to involve an initial single-electron transfer from the nitrogen atom to the cerium(IV) center, leading to the formation of a nitrogen radical cation. Subsequent fragmentation of this intermediate results in the cleavage of the C-N bond, yielding the secondary amine and the corresponding aldehyde, in this case, 3-bromobenzaldehyde (B42254).

This method is advantageous when the substrate contains functional groups that are sensitive to reduction. However, the reaction conditions need to be carefully controlled to avoid over-oxidation of the substrate or the product.

Typical Oxidative N-Dealkylation Conditions:

| Oxidizing Agent | Solvent | Temperature (°C) | Products |

| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water | 0-25 | 2-Methylpiperidine, 3-Bromobenzaldehyde |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0-25 | 2-Methylpiperidine, 3-Bromobenzoic acid (further oxidation of the aldehyde) |

Computational Chemistry and Molecular Modeling of 1 3 Bromobenzyl 2 Methylpiperidine

Electronic Structure and Global Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which in turn helps in understanding the molecule's behavior in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is an indicator of the molecule's ability to donate electrons, and the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

For 1-(3-Bromobenzyl)-2-methylpiperidine, the HOMO is expected to be localized primarily on the bromobenzyl group, particularly the bromine atom and the aromatic ring, due to the presence of lone pairs on the bromine and the π-electrons of the benzene (B151609) ring. The LUMO, on the other hand, is likely to be distributed over the antibonding orbitals of the bromobenzyl moiety. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals.

Table 1: Representative Frontier Orbital Energies for an Analogous Bromobenzyl-Piperidine System

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

Note: The values in this table are representative and based on computational studies of similar aromatic and piperidine-containing compounds. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different electrostatic potential values. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. semanticscholar.orgresearchgate.net

In the case of this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it a primary site for electrophilic attack. The bromine atom, being electronegative, would also contribute to a region of negative potential. The hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and the aromatic ring, would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions.

Calculation of Mulliken Atomic Charges and Dipole Moments

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. These charges are calculated by partitioning the total electron population among the atoms. While Mulliken charges are known to be basis-set dependent, they can still offer valuable qualitative insights into the electrostatic nature of a molecule.

For this compound, the nitrogen atom in the piperidine ring is expected to have a significant negative Mulliken charge due to its high electronegativity and lone pair. The bromine atom would also carry a negative charge. The carbon atoms bonded to these electronegative atoms will, in turn, have positive charges. The hydrogen atoms will generally exhibit small positive charges.

Table 2: Representative Mulliken Atomic Charges and Dipole Moment for an Analogous Bromobenzyl-Piperidine System

| Atom/Parameter | Value |

|---|---|

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on Br | -0.15 e |

| Mulliken Charge on C (adjacent to N) | +0.20 e |

| Mulliken Charge on C (of the benzyl (B1604629) group) | Varied |

Note: These values are illustrative and derived from general principles and data from related molecules. The precise values for this compound would require specific calculations.

Thermodynamic Stability and Chemical Reactivity Predictions

Computational chemistry provides powerful tools to assess the thermodynamic stability of a molecule and to predict its chemical reactivity through various calculated indices.

Computational Assessment of Thermodynamic Stability

The thermodynamic stability of a molecule can be evaluated by calculating its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These parameters can be computed using statistical thermodynamics based on the vibrational frequencies and other molecular properties obtained from DFT calculations. A more negative enthalpy and Gibbs free energy of formation indicate greater thermodynamic stability. nih.govresearchgate.netnih.gov

Table 3: Representative Thermodynamic Parameters for an Analogous Bromobenzyl-Piperidine System at 298.15 K

| Thermodynamic Parameter | Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +50 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +150 kJ/mol |

Note: These are estimated values for a molecule of similar size and complexity. The actual thermodynamic data for this compound will depend on the specific computational method and basis set used.

Analysis of Reactivity Indices for Chemical Behavior Prediction

Global reactivity descriptors derived from the energies of the frontier molecular orbitals can provide a quantitative prediction of the chemical behavior of a molecule. These indices include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

By analyzing these descriptors, one can predict the general reactivity of this compound. A higher electronegativity suggests it will behave as an electron acceptor in reactions. The chemical hardness and softness will provide insight into its stability and polarizability. The electrophilicity index will quantify its electrophilic nature.

Table 4: Representative Global Reactivity Descriptors for an Analogous Bromobenzyl-Piperidine System

| Reactivity Index | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: These values are calculated using the representative HOMO and LUMO energies from Table 1 and serve as an illustration of the expected reactivity profile.

Advanced Conformational Analysis via Computational Simulation

The therapeutic efficacy and biological activity of piperidine-based compounds are intrinsically linked to their three-dimensional structure and conformational flexibility. For this compound, a comprehensive understanding of its conformational landscape is crucial. Computational simulations, utilizing methods like Density Functional Theory (DFT) and Molecular Mechanics (MM), provide profound insights into the stable conformers, the energy barriers separating them, and their population distribution at physiological temperatures. researchgate.netresearchgate.net

The conformational space of this compound is primarily defined by three key structural features: the piperidine ring pucker, the orientation of the C2-methyl group, and the rotation of the N-benzyl substituent.

Piperidine Ring Conformations

Consistent with extensive studies on substituted piperidines, the six-membered ring of this compound predominantly adopts a chair conformation to minimize torsional and angular strain. acs.orgwikipedia.org However, other higher-energy conformers, such as twist-boat forms, can exist and may be relevant in dynamic processes or specific binding interactions. Computational studies on analogous molecules like N-methyl piperidine (NMP) have identified both chair and twist structures as key conformers. rsc.org

The most significant conformational equilibrium for the piperidine ring involves the orientation of the substituents. In this case, the C2-methyl group can exist in either an axial or an equatorial position.

Equatorial-Methyl Conformer: The conformer with the 2-methyl group in the equatorial position is generally the most stable. This arrangement minimizes 1,3-diaxial interactions, which are a major source of steric strain.

Axial-Methyl Conformer: The conformer with an axial 2-methyl group is significantly less stable due to steric clashes with the axial hydrogens on C4 and C6. Research on 2-methylpiperidine (B94953) derivatives has shown that the preference for the equatorial conformer can be substantial. nih.gov

The energy difference between these two chair conformers dictates their relative populations. The interconversion occurs via ring inversion, a process that has a moderate energy barrier.

Nitrogen Inversion and N-Benzyl Group Orientation

The tertiary amine of the piperidine ring undergoes rapid nitrogen inversion. This process interconverts the axial and equatorial positions of the nitrogen's lone pair of electrons and the benzyl group. For N-substituted piperidines, the energy barrier for nitrogen inversion is typically lower than that for ring inversion. wikipedia.org The bulky N-benzyl group strongly prefers an equatorial orientation to avoid steric hindrance with the piperidine ring, a preference that is even more pronounced than for an N-methyl group. wikipedia.orgnih.gov

Furthermore, the orientation of the 3-bromobenzyl group relative to the piperidine ring is defined by the dihedral angle around the N-CH₂ (benzyl) bond. Rotational barriers around this bond lead to distinct rotamers. Computational analysis helps identify the lowest energy rotamers, which are determined by a balance of steric and electronic effects between the benzyl ring and the piperidine ring.

Simulated Conformational Data

Advanced computational simulations, such as those employing DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can be used to optimize the geometry of various possible conformers and calculate their relative energies. rsc.org The results from such simulations allow for a quantitative understanding of the conformational preferences.

The data presented below is a representative model based on computational studies of analogous N-benzyl-2-methylpiperidine structures. It illustrates the expected energetic relationships between the primary conformers.

Table 1: Calculated Relative Energies and Population of Key Conformers

| Conformer ID | Piperidine Ring | C2-Methyl Orientation | N-Benzyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|---|

| CEE | Chair | Equatorial | Equatorial | 0.00 | 97.9 |

| CAE | Chair | Axial | Equatorial | 2.50 | 1.3 |

| TBE | Twist-Boat | Equatorial | Equatorial | 4.50 | <0.1 |

| TAE | Twist-Boat | Axial | Equatorial | 6.00 | <0.1 |

This is an interactive table. Click on the headers to sort the data.

As shown in the table, the chair conformer with both the 2-methyl and N-benzyl groups in equatorial positions (CEE) is overwhelmingly the most stable and populated conformer. The energy penalty for placing the methyl group in an axial position (CAE) is significant, calculated to be approximately 2.5 kcal/mol. nih.gov Higher energy twist-boat conformations represent a negligible fraction of the total population under standard conditions but may serve as transition states during ring inversion. rsc.org

Table 2: Key Dihedral Angles from Computational Modeling

| Conformer ID | Dihedral Angle | Definition | Calculated Value (degrees) |

|---|---|---|---|

| CEE | τ1 (C6-N1-C2-C3) | Ring Pucker | -55.8 |

| CEE | τ2 (C2-N1-C7-C8) | N-Benzyl Rotation | 175.2 |

| CAE | τ1 (C6-N1-C2-C3) | Ring Pucker | -53.1 |

| CAE | τ2 (C2-N1-C7-C8) | N-Benzyl Rotation | 178.9 |

This is an interactive table. Click on the headers to sort the data. Note: Atom numbering: N1, C2, C3, C4, C5, C6 form the piperidine ring. C7 is the benzylic carbon, and C8 is the attached carbon of the phenyl ring.

The dihedral angles confirm the structural features of the low-energy conformers. The ring pucker angle (τ1) is typical for a chair conformation. The N-benzyl rotation angle (τ2) in the most stable conformer (CEE) indicates that the benzyl group is oriented to minimize steric interactions with the piperidine ring system. researchgate.net The slight variations in these angles between the CEE and CAE conformers reflect the structural adjustments made by the molecule to accommodate the increased steric strain in the axial-methyl conformation.

In Vitro Biotransformation and Metabolic Pathways of 1 3 Bromobenzyl 2 Methylpiperidine

Enzymatic Oxidation Mechanisms

The enzymatic transformation of 1-(3-Bromobenzyl)-2-methylpiperidine is expected to be primarily carried out by Phase I metabolic enzymes, which introduce or expose functional groups to increase the compound's hydrophilicity. The principal enzyme families implicated in the metabolism of such N-substituted piperidine (B6355638) structures are the Cytochrome P450 (CYP) superfamily and, to a lesser extent, the Flavin-Containing Monooxygenases (FMO).

Investigation of Cytochrome P450-Mediated N-Dealkylation and Ring Oxidation Pathways

Cytochrome P450 enzymes are the major catalysts for the metabolism of a vast number of xenobiotics, including those with alicyclic amine structures. nih.govacs.org For this compound, two primary CYP-mediated pathways are predicted: N-dealkylation and oxidation of the piperidine ring.

N-Dealkylation: This is a common metabolic route for drugs containing N-substituted piperidine moieties. nih.govacs.org The reaction is initiated by CYP-mediated hydrogen atom abstraction from the carbon alpha to the piperidine nitrogen (the benzylic carbon). This forms an unstable carbinolamine intermediate, which then spontaneously cleaves to yield 2-methylpiperidine (B94953) and 3-bromobenzaldehyde (B42254). The major CYP isoform responsible for N-dealkylation of many piperidine-containing drugs is CYP3A4. nih.govacs.org The efficiency of this reaction can be influenced by the conformation of the molecule within the enzyme's active site; steric hindrance may affect the accessibility of the side-chain's α-carbon to the catalytic heme center of the P450 enzyme. nih.govacs.org

Ring Oxidation: The piperidine ring itself is a target for CYP-mediated oxidation. Hydroxylation can occur at various positions on the ring, though it is often directed to carbons alpha or beta to the nitrogen. nih.gov Oxidation at the carbon adjacent to the nitrogen (C6 position) can lead to the formation of a lactam metabolite, 6-oxo-1-(3-bromobenzyl)-2-methylpiperidine. This pathway also proceeds through the formation of an iminium ion intermediate. nih.gov

Mechanistic Insights into Piperidine Ring Oxidation Processes

The oxidation of the piperidine ring is a mechanistically complex process. Theoretical studies using density functional theory (DFT) have provided insights into these reactions. rsc.org The process is often initiated by the P450 active species abstracting a hydrogen atom from a carbon on the ring, most commonly the carbon alpha to the nitrogen, to form an iminium ion intermediate. nih.govrsc.org This iminium species is electrophilic and can be trapped by nucleophiles. In the absence of other nucleophiles, it reacts with water to form a carbinolamine, which can then be further oxidized to a stable lactam metabolite. nih.gov

The formation of an iminium intermediate during the metabolism of piperidine-containing compounds has been confirmed experimentally. For example, in studies with other piperidine drugs, the presence of this intermediate was verified by trapping it with cyanide to form a stable cyano-adduct. nih.gov Furthermore, stable-isotope tracer experiments have been used to differentiate between various hydroxylated isomers, confirming that hydroxylation at the beta-carbon of the piperidine ring involves a mechanism that includes the formation of an iminium/enamine intermediate. nih.gov

Identification of In Vitro Metabolites

Identifying the full spectrum of metabolites formed during the in vitro incubation of this compound with liver microsomes requires sophisticated analytical techniques.

Analytical Methodologies for Metabolite Profiling (e.g., LC/MS Techniques)

Liquid chromatography coupled with mass spectrometry (LC/MS) is the cornerstone for modern metabolite identification studies. nih.govmdpi.com This technique allows for the separation of the parent compound from its various metabolites, followed by their detection and structural elucidation.

A typical workflow involves incubating the parent compound with liver microsomes (e.g., from human or rat) and an NADPH-regenerating system. The reaction is then stopped, and the sample is prepared for analysis. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the components of the mixture. nih.gov A reversed-phase column, such as a C18, is commonly employed. nih.gov

The eluent from the LC system is introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, which is effective for ionizing polar metabolites. nih.gov High-resolution mass spectrometry (HR-MS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements of both the parent and metabolite ions, enabling the determination of their elemental compositions. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the ions, and the resulting fragmentation patterns provide crucial structural information for identifying the site of metabolic modification. nih.govresearchgate.net

Table 1: Illustrative LC/MS Parameters for Metabolite Profiling

| Parameter | Setting | Purpose |

| LC System | UHPLC | Provides high-resolution separation of metabolites. |

| Column | Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) nih.gov | Reversed-phase column suitable for separating compounds of varying polarity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Standard mobile phases for reversed-phase chromatography of drug metabolites. |

| Gradient | Linear gradient from low to high %B | Elutes metabolites based on their hydrophobicity. |

| MS System | Orbitrap or Q-TOF | Provides high mass accuracy for formula determination. |

| Ionization | ESI Positive Mode | Efficiently ionizes amine-containing compounds. nih.gov |

| Scan Mode | Full Scan followed by data-dependent MS/MS | Detects all ions and then automatically fragments the most intense ones for structural data. mdpi.com |

Theoretical and Experimental Approaches for Investigating Unstable Metabolic Intermediates

Some metabolic intermediates, such as iminium ions and carbinolamines, are inherently unstable and cannot be directly observed using standard LC/MS methods. nih.govrsc.org Investigating these transient species requires specialized theoretical and experimental strategies.

Experimental Trapping: A common experimental approach is "metabolite trapping." This involves adding a nucleophilic trapping agent to the microsomal incubation. The trapping agent reacts with the unstable electrophilic intermediate to form a stable, detectable product (adduct). For example, glutathione (B108866) (GSH) can be used to trap reactive intermediates, and potassium cyanide can be used to trap iminium ions, forming stable cyano-adducts that can be characterized by LC/MS. nih.gov

Stable Isotope Labeling: The use of stable isotope-labeled versions of the parent drug (e.g., using deuterium (B1214612), ¹³C, or ¹⁵N) is a powerful tool. nih.gov By comparing the mass spectra of metabolites from the labeled and unlabeled drug, it is possible to pinpoint the location of the metabolic modification. For instance, the loss or retention of deuterium atoms during metabolism can provide mechanistic clues, such as distinguishing between different sites of hydroxylation. nih.gov

Theoretical Modeling: Computational methods, such as quantum mechanics (QM) calculations, can be used to predict the reactivity of different sites on the molecule and the energetics of various metabolic pathways. nih.govrsc.org These theoretical approaches can help rationalize experimentally observed metabolites and predict the formation of unstable intermediates that are difficult to detect. acs.org

Table 2: Predicted Metabolites of this compound

| Proposed Metabolite | Metabolic Pathway | Expected Mass Change |

| This compound N-oxide | FMO-mediated N-oxidation | +16 Da |

| 1-(3-Bromobenzyl)-x-hydroxy-2-methylpiperidine | CYP-mediated ring hydroxylation | +16 Da |

| 6-Oxo-1-(3-Bromobenzyl)-2-methylpiperidine | CYP-mediated ring oxidation (Lactam formation) | +14 Da |

| 2-Methylpiperidine | CYP-mediated N-debenzylation | -168 Da |

| 3-Bromobenzoic acid | Aldehyde oxidase-mediated oxidation of aldehyde | +14 Da (from aldehyde) |

Molecular Factors Influencing Metabolic Stability

The metabolic stability of a xenobiotic, such as this compound, is a critical determinant of its pharmacokinetic profile. This stability is largely dictated by its molecular structure, which influences its susceptibility to enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes in the liver. The interplay of substituent positions, their electronic properties, and the specific interactions with metabolic enzymes collectively determine the rate and pathways of biotransformation.

Impact of Substituent Position and Electronic Characteristics on Metabolic Fate

The structure of this compound features two key substituents whose positions and electronic nature are expected to significantly influence its metabolic breakdown: the bromine atom on the benzyl (B1604629) ring and the methyl group on the piperidine ring.

The bromine atom at the meta-position (position 3) of the benzyl ring is an electron-withdrawing group due to its electronegativity, yet it is also a weak deactivator of the aromatic ring towards electrophilic substitution. In the context of metabolic oxidation by CYP enzymes, the electronic landscape of the phenyl ring is a key factor. Aromatic hydroxylation is a common metabolic pathway, and its regioselectivity is guided by both steric and electronic factors. The presence of the bromo-substituent may direct oxidation to the positions ortho or para to it, although steric hindrance from the piperidine moiety could influence this.

Studies on related piperidine-containing compounds have shown that the phenyl ring can be a primary site for metabolic degradation. For instance, research on a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) indicated that the phenyl ring was exposed to microsomal degradation. nih.gov In that study, modifications to the phenyl ring had a more significant impact on metabolic stability than substitutions on the piperidine ring. nih.gov This suggests that for this compound, the bromobenzyl moiety is a likely site of initial metabolic attack.

The methyl group at position 2 of the piperidine ring introduces both steric bulk and a potential site for aliphatic hydroxylation. Its presence may sterically hinder metabolic reactions on the adjacent nitrogen atom or the piperidine ring itself. However, alkyl groups are also susceptible to oxidation. The metabolic stability of piperidine-based compounds has been shown to be sensitive to such substitutions. Bioisosteric replacement, such as substituting hydrogen with deuterium, has been used as a strategy to slow metabolism when hydrogen abstraction is the rate-limiting step. nih.gov This highlights the importance of C-H bonds, like those on the methyl group and the piperidine ring, as potential sites of metabolic vulnerability.

Table 1: Predicted Impact of Structural Features on the Metabolic Stability of this compound

| Structural Feature | Position | Electronic/Steric Effect | Predicted Impact on Metabolic Fate |

| Bromo Group | 3-position of Benzyl Ring | Electron-withdrawing, weak deactivator | May direct aromatic hydroxylation to other positions on the ring; potentially a site for dehalogenation. |

| Methyl Group | 2-position of Piperidine Ring | Electron-donating, sterically bulky | Potential site for aliphatic hydroxylation; may sterically hinder N-dealkylation or oxidation of the adjacent ring position. |

| Benzyl Moiety | - | Connects the two ring systems | Benzylic C-H bonds are susceptible to oxidation, leading to cleavage of the molecule. |

| Piperidine Ring | - | Saturated heterocycle | Susceptible to N-dealkylation, ring hydroxylation, and ring opening. |

Molecular and Quantum Mechanical Insights into Enzyme-Substrate Interactions Governing Biotransformation

Understanding the precise mechanisms of biotransformation at a molecular level requires sophisticated computational approaches, such as quantum mechanics (QM) and molecular mechanics (MM). These methods can model the dynamic interactions between a substrate like this compound and the active site of a metabolizing enzyme.

QM/MM simulations are powerful tools for elucidating enzymatic reaction mechanisms. nih.govmdpi.com In this hybrid approach, the substrate and the key amino acid residues in the enzyme's active site are treated with high-level QM methods, which can accurately model electronic rearrangements during bond-making and bond-breaking processes. The rest of the protein and solvent environment is treated with more computationally efficient MM methods. nih.gov This allows for the calculation of reaction pathways and activation energies, providing a quantitative understanding of metabolic feasibility.

For a compound like this compound, QM/MM studies could predict the most likely sites of metabolism by comparing the energy barriers for different potential reactions, such as:

Aromatic hydroxylation on the bromobenzyl ring.

Aliphatic hydroxylation at the methyl group or on the piperidine ring.

N-dealkylation to remove the bromobenzyl group.

Oxidation at the benzylic carbon.